molecular formula C24H21FN6OS B2363502 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide CAS No. 1207032-21-0

2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2363502
CAS No.: 1207032-21-0
M. Wt: 460.53
InChI Key: QKLYRFGCBUYCEW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of different heterocyclic precursors, possibly involving steps like nucleophilic substitution, condensation, or cyclization . Without specific information on the compound, it’s hard to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a bicyclic structure containing two nitrogen atoms in each ring. It also has a thioether (R-S-R’) linkage and an acetamide (CH3CONH2) group .


Chemical Reactions Analysis

As a heterocyclic compound, it might undergo reactions typical for such compounds, like electrophilic and nucleophilic substitution, depending on the exact substituents present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure, including the nature and position of its substituents. Properties like solubility, melting point, boiling point, etc., can be predicted using various computational chemistry methods .

Scientific Research Applications

Molecular Probes and Pharmacological Tools

Molecular Probes for the A2A Adenosine Receptor : Kumar et al. (2011) discussed pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, displaying high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds, including SCH 442416, were designed with various substituents to facilitate their use in pharmacological studies, highlighting their potential as molecular probes for studying A2AAR (Kumar et al., 2011).

Antimicrobial and Antifungal Agents

New Thiophene-Based Heterocycles as Antimicrobial Agents : Mabkhot et al. (2016) synthesized several new derivatives incorporating a thiophene moiety with demonstrated antibacterial and antifungal activities. Compounds showed potent effects against Aspergillus fumigates and Syncephalastrum racemosum, indicating their utility as antimicrobial agents (Mabkhot et al., 2016).

Insecticidal Applications

Innovative Heterocycles against Cotton Leafworm : Fadda et al. (2017) explored new heterocycles incorporating a thiadiazole moiety for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, demonstrated significant efficacy, suggesting their potential in agricultural pest management (Fadda et al., 2017).

Antioxidant and Anticancer Activities

Triazolo-Thiadiazoles as Antioxidant and Anticancer Agents : Sunil et al. (2010) investigated the antioxidant properties of triazolo-thiadiazoles and their anticancer activity in HepG2 cells. The study highlights the potential of these compounds in therapeutic applications, particularly in targeting hepatocellular carcinoma (Sunil et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death . This is particularly significant in the context of cancer treatment, where the aim is to halt the uncontrolled proliferation of cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Standard lab safety procedures should be followed when handling it. It’s also important to dispose of it according to local regulations .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal uses, then future studies might focus on improving its potency, selectivity, or pharmacokinetic properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "2,3-dichloropyrazine", "sodium azide", "copper(I) iodide", "mesityl chloride", "thiourea", "acetic anhydride", "triethylamine", "sodium hydroxide", "N,N-dimethylformamide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-fluoroaniline is reacted with 2,3-dichloropyrazine in the presence of sodium azide and copper(I) iodide to form the intermediate compound 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thiourea in the presence of acetic anhydride and triethylamine to form the intermediate compound 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol is reacted with mesityl chloride in the presence of sodium hydroxide and N,N-dimethylformamide to form the intermediate compound 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide." ] }

CAS No.

1207032-21-0

Molecular Formula

C24H21FN6OS

Molecular Weight

460.53

IUPAC Name

2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H21FN6OS/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-33-24-28-27-23-20-12-19(17-4-6-18(25)7-5-17)29-31(20)9-8-30(23)24/h4-12H,13H2,1-3H3,(H,26,32)

InChI Key

QKLYRFGCBUYCEW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C

solubility

not available

Origin of Product

United States

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